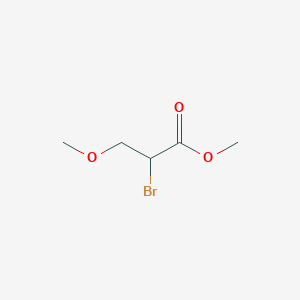
Methyl 2-bromo-3-methoxypropanoate
Cat. No. B1584128
Key on ui cas rn:
27704-96-7
M. Wt: 197.03 g/mol
InChI Key: NVBLRKGCQVZDMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07166621B2
Procedure details


Methyl 2,3-dibromopropionate (21.9 g) and trimethylamine N-oxide (0.1 g) in methanol (8 ml) were cooled to −5° C. with stirring under an atmosphere of nitrogen. A solution of sodium methoxide [freshly prepared from sodium (2.25 g) and methanol (24 ml)] was added dropwise over 15 minutes to the mixture, which was maintained below 0° C. by cooling. On completion of the addition, the mixture was stirred for a further 30 minutes and acetic acid (1 ml) was added followed by diethyl ether (100 ml). The mixture was filtered to remove insoluble salts and the filtrate evaporated under reduced pressure to give an oil, which was re-dissolved in a small volume of diethyl ether and re-filtered. The filtrate was evaporated under reduced pressure to give the required product, 17.4 g, as a pale yellow oil.



Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two






Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][CH:2]([CH2:7]Br)[C:3]([O:5][CH3:6])=[O:4].C[N+]([O-])(C)C.[CH3:14][O-:15].[Na+].[Na]>CO.C(OCC)C.C(O)(=O)C>[Br:1][CH:2]([CH2:7][O:15][CH3:14])[C:3]([O:5][CH3:6])=[O:4] |f:2.3,^1:16|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
21.9 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OC)CBr
|
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C[N+](C)(C)[O-]
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Five
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring under an atmosphere of nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise over 15 minutes to the mixture, which
|
|
Duration
|
15 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained below 0° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
On completion of the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for a further 30 minutes
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove insoluble salts
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oil, which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
re-filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC(C(=O)OC)COC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
